

# Statistical Analysis of Comparative Data for Tegomil Fumarate Studies

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Tegomil fumarate** with alternative treatments for relapsing-remitting multiple sclerosis (RRMS). Given that **Tegomil fumarate** (Riulvy®) is a novel prodrug of monomethyl fumarate (MMF), its clinical efficacy is benchmarked against its bioequivalent, dimethyl fumarate (DMF) (Tecfidera®). This document synthesizes data from direct comparative studies of **Tegomil fumarate** and key studies involving DMF against other established RRMS therapies.

## **Executive Summary**

**Tegomil fumarate** offers a bioequivalent active metabolite to dimethyl fumarate, MMF, which is responsible for its therapeutic effect in RRMS. The primary mechanism of action for both is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a cellular defense mechanism against oxidative stress. A key differentiator identified in clinical studies is the improved gastrointestinal (GI) tolerability of **Tegomil fumarate** compared to dimethyl fumarate. Efficacy in terms of reducing relapse rates and disability progression is considered equivalent to dimethyl fumarate. This guide presents the supporting data for these conclusions.

### **Data Presentation**

Table 1: Comparative Gastrointestinal Tolerability: Tegomil Fumarate vs. Dimethyl Fumarate in Healthy



**Volunteers** 

Parameter	Tegomil Fumarate (348 mg twice daily)	Dimethyl Fumarate (240 mg twice daily)	p-value
Participants Reporting GI Adverse Events	57.7%	73.6%	Exploratory
Discontinuations due to GI Adverse Events	0	2	Exploratory
AUC of MOGISS Abdominal Pain Score	Lower (not statistically significant)	Higher	0.0513
MOGISS Total and Composite Score	Lower	Higher	Exploratory
Number of Days with GI Symptoms	Lower	Higher	Exploratory
Number of GI Symptoms	Lower	Higher	Exploratory

Data from a randomized, double-blind study in healthy volunteers. [1][2]

# Table 2: Comparative Efficacy of Dimethyl Fumarate (Proxy for Tegomil Fumarate) vs. Teriflunomide in RRMS



Outcome	Dimethyl Fumarate	Teriflunomide	Hazard Ratio (HR) / Odds Ratio (OR)
Time to Relapse	Longer	Shorter	HR: 0.734 (p=0.026) [3]
Time to EDSS Worsening	Longer	Shorter	HR: 0.576 (p=0.003)
Annualized Relapse Rate (ARR)	Lower	Higher	Rate Ratio: 0.58 (p<0.001)[4]
New T2 Lesions (at 2 years)	60.8% of patients	72.2% of patients	OR: 0.60 (p<0.001)[5]
Discontinuation due to Inefficacy	8.5% of patients	14.5% of patients	OR: 0.54 (p<0.001)[5]
Discontinuation due to Adverse Events	21% of patients	16% of patients	OR: 1.39 (p<0.001)[5]

EDSS: Expanded Disability Status Scale. Data compiled from multiple real-world and observational studies.

# Table 3: Comparative Efficacy of Dimethyl Fumarate (Proxy for Tegomil Fumarate) vs. Fingolimod in RRMS



Outcome	Dimethyl Fumarate	Fingolimod	Hazard Ratio (HR)
Annualized Relapse Rate (ARR)	Similar	Similar	Not Significantly Different[6]
Time to First Relapse	Similar	Similar	HR: 1.1 (p=0.41)[7]
Time to Disability Worsening	Similar	Similar	HR: 0.9 (p=0.80)[7]
No Evident Disease Activity (NEDA-3)	70%	73%	HR: 0.74 (p=0.078)[8]
NEDA-3 in Treatment- Naive Patients	Comparable	Comparable	HR: 1.15 (p=0.689)[8]
NEDA-3 in Patients Switching from Injectables	Lower	Higher	HR: 0.57 (p=0.007)[8]
Discontinuation Rate	Higher	Lower	HR: 1.51 (p<0.05)[6]

NEDA-3: No relapses, no disability worsening, and no MRI activity. Data from retrospective and observational studies.

# Table 4: Comparative Efficacy of Dimethyl Fumarate (Proxy for Tegomil Fumarate) vs. Glatiramer Acetate in RRMS



Outcome	Dimethyl Fumarate	Glatiramer Acetate	Rate/Risk Ratio
Annualized Relapse Rate (ARR)	Lower	Higher	Rate Ratio: 0.76 (p=0.0474)[9][10]
12-week Confirmed Disability Progression	Lower	Higher	Risk Ratio: 0.59 (p<0.0001)[9][10]
Overall Adverse Events	Higher	Lower	OR for AEs with DMF vs GA is >1[11]
Discontinuation Rate (as initial therapy)	Lower	Higher	HR: 0.46 (p<0.001)[6]

Data from a matching-adjusted indirect comparison of clinical trial data.

## **Experimental Protocols**

# Protocol for Comparative Gastrointestinal Tolerability Study of Tegomil Fumarate vs. Dimethyl Fumarate

Objective: To compare the gastrointestinal tolerability of **Tegomil fumarate** and dimethyl fumarate in healthy adult volunteers.

Study Design: A 5-week, randomized, double-blind, head-to-head comparative study.[1][2]

Participants: Healthy adults aged 18-55 years, with a 3:1 female-to-male ratio.

#### Intervention:

- Group 1: **Tegomil fumarate** 348 mg administered orally twice daily.
- Group 2: Dimethyl fumarate 240 mg administered orally twice daily.

### Data Collection:

• Participants completed daily electronic diaries.



- Primary Endpoint: Area Under the Curve (AUC) for each individual symptom of the Modified Overall Gastrointestinal Symptom Scale (MOGISS) over the 5-week treatment period. The MOGISS assesses symptoms such as abdominal pain, diarrhea, nausea, vomiting, and bloating.
- Secondary Endpoints: MOGISS composite and total scores, duration and severity of GI
  events, number of participants reporting GI events, and safety/tolerability assessments.

Statistical Analysis: Between-group differences for each MOGISS symptom AUC were analyzed using hierarchical testing, beginning with abdominal pain.

# Generalized Protocol for Comparative Efficacy Studies of Dimethyl Fumarate in RRMS (Observational/Real-World)

Objective: To compare the effectiveness of dimethyl fumarate against other disease-modifying therapies (DMTs) in patients with RRMS in a real-world setting.

Study Design: Retrospective or prospective observational cohort study utilizing patient registries or claims databases.

Participants: Adult patients diagnosed with RRMS who initiated treatment with dimethyl fumarate or a comparator DMT (e.g., teriflunomide, fingolimod, glatiramer acetate).

### Data Collection:

- Patient demographics and baseline clinical characteristics (e.g., age, gender, disease duration, Expanded Disability Status Scale [EDSS] score, prior treatments).
- Primary Endpoint: Annualized Relapse Rate (ARR).
- Secondary Endpoints: Time to first relapse, time to confirmed disability progression (e.g., a sustained increase in EDSS score for 12 or 24 weeks), changes in MRI lesion activity, and treatment discontinuation rates.

### Statistical Analysis:



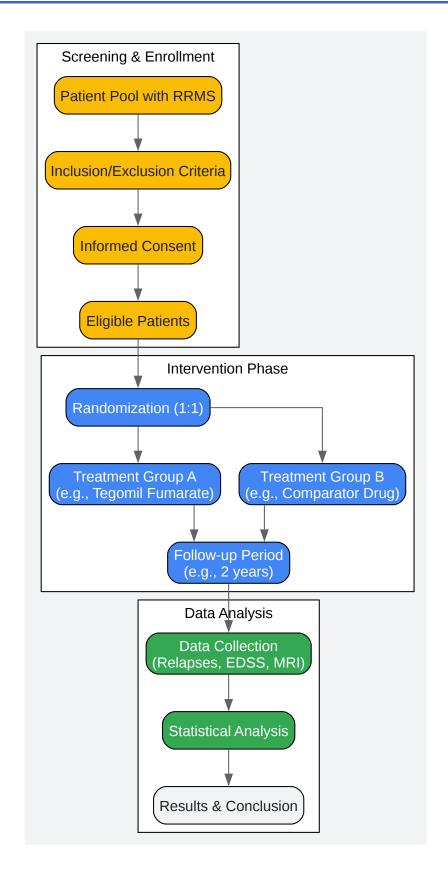
- Propensity score matching or inverse probability of treatment weighting to adjust for baseline differences between treatment groups.
- Cox proportional hazards models to analyze time-to-event outcomes.
- Negative binomial or Poisson regression to compare relapse rates.

# Mandatory Visualization Signaling Pathway of Monomethyl Fumarate (MMF)

Caption: MMF activates the Nrf2 pathway, promoting antioxidant gene expression.

**Experimental Workflow: Randomized Controlled Trial** (RCT)





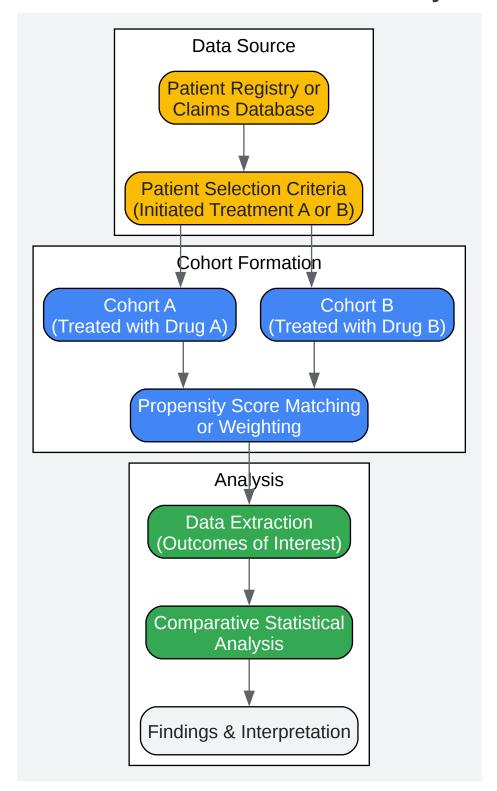
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Caption: Generalized workflow for a randomized controlled clinical trial.





## **Experimental Workflow: Observational Study**



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Caption: Generalized workflow for an observational comparative study.



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